molecular formula C18H15BrN2O3 B11335893 N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methylphenoxy)acetamide

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methylphenoxy)acetamide

Cat. No.: B11335893
M. Wt: 387.2 g/mol
InChI Key: GNPHNEDICWYXDR-UHFFFAOYSA-N
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Description

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, an oxazole ring, and a methylphenoxyacetamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methylphenoxy)acetamide typically involves multiple steps, starting with the preparation of the oxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The bromophenyl group is introduced via bromination reactions, while the methylphenoxyacetamide moiety is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to ensure high purity and minimal by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methylphenoxy)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cellular membranes. In the context of cancer, the compound may interfere with cell proliferation and induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methylphenoxy)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its oxazole ring and methylphenoxyacetamide moiety differentiate it from other bromophenyl derivatives, potentially leading to distinct applications and mechanisms of action.

Properties

Molecular Formula

C18H15BrN2O3

Molecular Weight

387.2 g/mol

IUPAC Name

N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2-methylphenoxy)acetamide

InChI

InChI=1S/C18H15BrN2O3/c1-12-4-2-3-5-16(12)23-11-17(22)20-18-10-15(21-24-18)13-6-8-14(19)9-7-13/h2-10H,11H2,1H3,(H,20,22)

InChI Key

GNPHNEDICWYXDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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